molecular formula C16H13F2N3O B2645347 1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 922939-46-6

1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2645347
CAS RN: 922939-46-6
M. Wt: 301.297
InChI Key: CQJQTEULQPLPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as MK-1775, is a selective inhibitor of the checkpoint kinase 1 (CHK1). It has been found to have potential applications in cancer treatment, as it can enhance the efficacy of DNA-damaging agents by inhibiting CHK1, which is involved in DNA damage response and repair.

Scientific Research Applications

Hydrogel Formation and Anion Tuning

Hydrogelators, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrate the ability to form hydrogels in acidic conditions. The morphology and rheology of these gels can be tuned by varying the anion, offering a method to control the gels' physical properties. This anion tuning is essential for developing materials with specific characteristics, such as elastic storage modulus, which can be ordered according to the acid used in the hydrogel's formation. Such materials have applications ranging from drug delivery systems to soft robotics due to their unique physical properties (Lloyd & Steed, 2011).

Inhibition of Chitin Synthesis

Compounds structurally similar to 1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, like diflubenzuron, inhibit chitin synthesis in insect larvae. This action disrupts the development of the insect's exoskeleton, leading to its death. Such compounds are valuable for pest control in agriculture, offering a targeted method to manage pest populations without affecting non-target species. The specificity and efficiency of these compounds make them an important tool in integrated pest management strategies (Deul, Jong & Kortenbach, 1978).

Urea-Fluoride Interaction

Research into the interactions between urea derivatives and fluoride ions has revealed complex behaviors including hydrogen bonding and proton transfer mechanisms. These studies have implications for understanding the fundamental chemistry that underlies many biological and industrial processes. The ability of urea derivatives to form complexes with fluoride can be exploited in designing new materials and chemical sensors, as well as in pharmaceutical development where specific ion interactions are crucial (Boiocchi et al., 2004).

Serotonin Reuptake Inhibition

Unsymmetrical ureas, including compounds similar to this compound, have been explored for their potential as antidepressants due to their dual action as serotonin reuptake inhibitors and 5-HT(1B/1D) antagonists. This dual pharmacological profile suggests an enhancement in serotonergic neurotransmission, potentially leading to more effective treatments for depression. These findings highlight the importance of urea derivatives in medicinal chemistry, offering a new approach to the development of antidepressant therapies (Matzen et al., 2000).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-10-6-7-12(17)13(18)8-10/h2-9H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJQTEULQPLPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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